molecular formula C49H94O4 B8740332 Behenyl itaconate

Behenyl itaconate

Cat. No. B8740332
M. Wt: 747.3 g/mol
InChI Key: GXSMMTZNCQUMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07354983B2

Procedure details

In 800 g of xylene, 1641 g (2.2 moles) of dibehenyl itaconate of the formula, C22H45OCOCH2C(═CH2)COOC22H45, obtained by a reaction between behenyl alcohol and itaconic acid, and 875 g (1.0 mole) of the organopolysiloxane having mercapto groups at both terminals represented by the following formula were reacted in the presence of 1 g of triphenylphosphine as a catalyst at 130° C. for 5 hours. 2440 g, corresponding to a yield of 97%, of Silicone wax (H) was obtained by stripping the solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[C:24]([OH:32])(=[O:31])[C:25]([CH2:27][C:28]([OH:30])=O)=[CH2:26]>C1(C)C(C)=CC=CC=1>[C:24]([O:32][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])(=[O:31])[C:25]([CH2:27][C:28]([O:23][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:30])=[CH2:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
Quantity
800 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)CC(=O)OCCCCCCCCCCCCCCCCCCCCCC)(=O)OCCCCCCCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.2 mol
AMOUNT: MASS 1641 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
AMOUNT: MASS 875 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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